molecular formula C13H9N5 B11195261 7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11195261
M. Wt: 235.24 g/mol
InChI Key: VJXTVSGFFIDDMX-UHFFFAOYSA-N
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Description

7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with ethoxymethylenmalononitrile in the presence of a base such as pyridine. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often utilize deep eutectic solvents (DES) due to their environmentally benign nature and high yield. DESs, composed of quaternary salts like choline chloride and neutral molecules such as urea or glycerol, provide a scalable and simple work-up procedure .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like pyridine, solvents such as ethanol, and catalysts like choline chloride. Reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological and photophysical properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

7-amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C13H9N5/c14-7-10-8-16-12-6-11(17-18(12)13(10)15)9-4-2-1-3-5-9/h1-6,8H,15H2

InChI Key

VJXTVSGFFIDDMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)C#N

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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